(5-Cyanopyridin-2-yl)boronic acid
Overview
Description
Synthesis Analysis
“(5-Cyanopyridin-2-yl)boronic acid” and its esters are synthesized through regioselective halogen-metal exchange methods. These compounds, prepared from dihalopyridines, undergo palladium-catalyzed coupling, forming diverse pyridine libraries.Molecular Structure Analysis
The empirical formula of “this compound” is C6H5BN2O2 . Its molecular weight is 147.93 . The SMILES string is OB(C1=CC=C(C#N)C=N1)O .Chemical Reactions Analysis
“this compound” is primarily used as a reagent for the synthesis of various molecules and as a catalyst for various reactions. It has been extensively studied for its potential biochemical and physiological effects, as well as its potential applications in lab experiments.Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C6H5BN2O2 . Its molecular weight is 147.93 . The SMILES string is OB(C1=CC=C(C#N)C=N1)O .Scientific Research Applications
Synthesis and Isolation
(5-Cyanopyridin-2-yl)boronic acid and its esters are synthesized through regioselective halogen-metal exchange methods. These compounds, prepared from dihalopyridines, undergo palladium-catalyzed coupling, forming diverse pyridine libraries. Such methods are crucial for synthesizing novel halopyridinylboronic acids and esters, emphasizing the compound's utility in the development of new pyridine structures (Bouillon et al., 2003); (Bouillon et al., 2002).
Sensing Applications
Boronic acids, including this compound, have applications in sensing due to their interaction with diols and Lewis bases. They are used in various sensing applications, both homogeneous assays and heterogeneous detection, and are involved in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).
Catalysis
Boronic acids are versatile in organic reactions, including catalysis. They enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals in an enantioselective manner. This underscores their role in creating densely functionalized cyclohexanes, highlighting their potential in catalysis (Hashimoto et al., 2015).
Fluorescence Quenching Studies
This compound has been studied for its fluorescent properties, particularly fluorescence quenching. These studies provide insights useful in sensor design, exploring the compound's behavior in different solvents at room temperature (Melavanki, 2018).
Biomedical Applications
Boronic acid polymers, which include derivatives like this compound, find use in biomedical applications such as HIV, obesity, diabetes, and cancer treatment. These polymers are valued for their unique reactivity, solubility, and responsive nature, leading to the development of new biomaterials (Cambre & Sumerlin, 2011).
Boron Neutron Capture Therapy and Enzyme Inhibitors
Boronic acid compounds, including this compound, are utilized in boron neutron capture therapy for cancer and as enzyme inhibitors. They also function as antibody mimics for recognizing biologically important saccharides (Yang et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 5-Cyanopyridine-2-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The compound’s role in this pathway is to act as an organoboron reagent, participating in the transmetalation process .
Result of Action
The result of the action of 5-Cyanopyridine-2-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of 5-Cyanopyridine-2-boronic acid is influenced by environmental factors such as air and heat . The compound is incompatible with oxidizing agents and should be stored in a refrigerated environment (2-4°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
(5-Cyanopyridin-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . Additionally, it can interact with proteins that have nucleophilic side chains, such as cysteine and lysine, forming stable adducts that can alter protein function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Moreover, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to a decrease in its inhibitory activity and overall efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can affect the activity and function of this compound, influencing its overall efficacy and toxicity . Additionally, this compound can impact metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its ability to modulate cellular processes and biochemical reactions .
Properties
IUPAC Name |
(5-cyanopyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJDSZUNQGJXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590543 | |
Record name | (5-Cyanopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910547-29-4 | |
Record name | (5-Cyanopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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